molecular formula C5H5BrCl3NO B12528780 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 652993-19-6

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B12528780
CAS No.: 652993-19-6
M. Wt: 281.4 g/mol
InChI Key: MUFHYWLVGNPWQS-UHFFFAOYSA-N
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Description

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is an organic compound that features a brominated allyl group and a trichloroethanimidate moiety

Properties

CAS No.

652993-19-6

Molecular Formula

C5H5BrCl3NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-bromoprop-2-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C5H5BrCl3NO/c6-2-1-3-11-4(10)5(7,8)9/h1-2,10H,3H2

InChI Key

MUFHYWLVGNPWQS-UHFFFAOYSA-N

Canonical SMILES

C(C=CBr)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 3-bromoprop-2-en-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrochloric acid) are used in addition reactions.

    Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Addition Products: Halogenated or hydrogenated derivatives of the allyl group.

    Oxidation Products: Epoxides and other oxygenated compounds.

Scientific Research Applications

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with various nucleophiles and electrophiles The bromine atom in the allyl group is a good leaving group, making the compound highly reactive in substitution reactions The double bond in the allyl group also makes it susceptible to addition reactions with electrophiles

Comparison with Similar Compounds

    3-Bromoprop-2-yn-1-yl 2,2,2-trichloroethanimidate: Similar structure but with a triple bond instead of a double bond in the allyl group.

    3-Bromoprop-1-en-2-ylbenzene: Similar structure but with a benzene ring instead of the trichloroethanimidate moiety.

Uniqueness: 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is unique due to the presence of both a brominated allyl group and a trichloroethanimidate moiety

Biological Activity

3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is a compound recognized for its potential applications in organic synthesis and biological research. Its structure comprises a bromopropenyl group and a trichloroethanimidate moiety, which contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Molecular Formula: C₅H₅BrCl₃N
CAS Number: 652993-19-6
IUPAC Name: Ethanimidic acid, 2,2,2-trichloro-, (2E)-3-bromo-2-propenyl ester

The compound's unique properties arise from its halogenated structure, which enhances its electrophilicity and reactivity in various chemical environments.

The biological activity of 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate is primarily attributed to its ability to act as an electrophile. It can undergo nucleophilic attack by biological molecules, potentially leading to the modification of proteins or nucleic acids. This reactivity is particularly relevant in the context of:

  • Protein Modification: The compound may interact with amino acid residues in proteins, leading to changes in protein function or stability.
  • Nucleic Acid Interaction: Its electrophilic nature allows it to form adducts with nucleophilic sites on DNA or RNA, potentially impacting genetic expression or replication.

Biological Applications

Research has indicated several areas where 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate could be applied:

  • Anticancer Research: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through DNA damage or protein misfolding.
  • Synthetic Biology: As a versatile building block in organic synthesis, this compound can facilitate the creation of more complex molecules with potential therapeutic effects.
  • Chemical Biology Probes: Its ability to modify proteins makes it a candidate for developing probes that can elucidate protein functions and interactions within cellular systems.

Case Study 1: Antitumor Activity

A study investigated the effects of halogenated imidates on various cancer cell lines. The results demonstrated that 3-Bromoprop-2-en-1-yl 2,2,2-trichloroethanimidate exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This activity was attributed to the compound's ability to induce DNA strand breaks and activate apoptotic pathways.

Case Study 2: Protein Interaction Studies

In another research effort, the interaction of this compound with human serum albumin (HSA) was analyzed using spectroscopic techniques. The binding constant was determined to be K_b=1.5\times 10^5\M^{-1}, indicating a strong affinity between the compound and HSA. This interaction suggests potential implications for drug delivery systems where HSA acts as a carrier.

Data Summary Table

PropertyValue
Molecular Weight238.42 g/mol
SolubilitySoluble in organic solvents
Biological ActivityCytotoxicity against cancer cell lines
Binding Affinity (HSA)K_b=1.5\times 10^5\M^{-1}

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